![molecular formula C12H13NO2 B14215793 {[(3-Isocyanatocyclobutyl)oxy]methyl}benzene CAS No. 716316-15-3](/img/structure/B14215793.png)
{[(3-Isocyanatocyclobutyl)oxy]methyl}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[(3-Isocyanatocyclobutyl)oxy]methyl}benzene is a chemical compound known for its unique structure and properties It consists of a benzene ring attached to a cyclobutyl group with an isocyanate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(3-Isocyanatocyclobutyl)oxy]methyl}benzene typically involves the reaction of cyclobutyl alcohol with phosgene to form cyclobutyl isocyanate. This intermediate is then reacted with benzyl alcohol under controlled conditions to yield the final product. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
{[(3-Isocyanatocyclobutyl)oxy]methyl}benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium azide, leading to the formation of azides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium azide in an aprotic solvent like dimethylformamide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Azides.
Scientific Research Applications
{[(3-Isocyanatocyclobutyl)oxy]methyl}benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive isocyanate group.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of {[(3-Isocyanatocyclobutyl)oxy]methyl}benzene involves its reactive isocyanate group, which can form covalent bonds with nucleophiles such as amines and alcohols. This reactivity makes it useful in various chemical transformations and applications. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
Cyclobutyl isocyanate: Shares the cyclobutyl and isocyanate functional groups but lacks the benzene ring.
Benzyl isocyanate: Contains the benzene ring and isocyanate group but lacks the cyclobutyl group.
Uniqueness
{[(3-Isocyanatocyclobutyl)oxy]methyl}benzene is unique due to the combination of its cyclobutyl, benzene, and isocyanate groups, which confer distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in specialized applications and research.
Properties
CAS No. |
716316-15-3 |
|---|---|
Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
(3-isocyanatocyclobutyl)oxymethylbenzene |
InChI |
InChI=1S/C12H13NO2/c14-9-13-11-6-12(7-11)15-8-10-4-2-1-3-5-10/h1-5,11-12H,6-8H2 |
InChI Key |
MXIFHGCDMBHPQO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1OCC2=CC=CC=C2)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4'-[(Nonan-2-yl)oxy][1,1'-biphenyl]-4-ol](/img/structure/B14215711.png)
![4-[5-(1,3-Benzodioxol-5-ylmethylamino)pyridin-3-yl]phenol](/img/structure/B14215714.png)
![4-[2-(Piperidin-1-yl)ethoxy]-1-(thiophene-2-sulfonyl)-1H-indazole](/img/structure/B14215717.png)
![N,N-Dibutyl-8-[2-(isoquinolin-5-YL)ethenyl]phenanthren-2-amine](/img/structure/B14215725.png)
![N-(4-{[2-(4-Cyanophenoxy)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14215731.png)
![3-{[5-(4-Hydroxyphenyl)pyridin-3-yl]amino}phenol](/img/structure/B14215734.png)
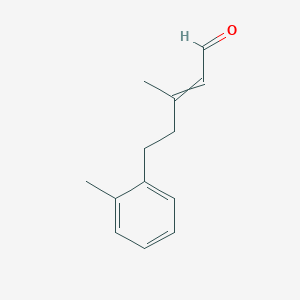
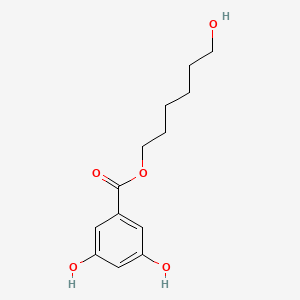
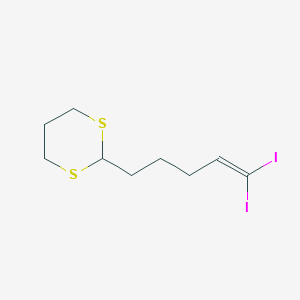
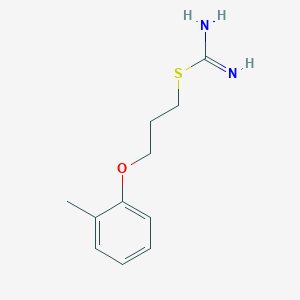
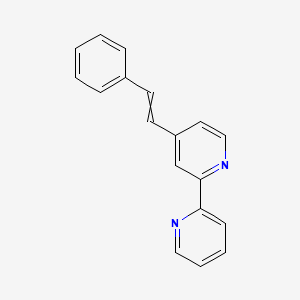
![N-[1-(4-Cyanophenyl)ethenyl]acetamide](/img/structure/B14215758.png)

![5-(2-Bromophenyl)-3-[(propan-2-yl)sulfanyl]-1H-1,2,4-triazole](/img/structure/B14215770.png)
